N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities. The compound also contains methoxy and dimethyl groups, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where the chromen-2-one derivative reacts with an acyl chloride or anhydride in the presence of a base.
Final Coupling Step: The final step involves coupling the chromen-2-one derivative with the 3,4-dimethoxyphenylethylamine through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, the compound’s antioxidant properties can help in scavenging free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can be compared with other chromen-2-one derivatives, such as:
Coumarin: A simpler chromen-2-one derivative with known anticoagulant properties.
Esculetin: A hydroxylated derivative with antioxidant and anti-inflammatory activities.
Scopoletin: A methoxylated derivative with various biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H27NO6 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C24H27NO6/c1-14-17-7-9-19(28-3)15(2)23(17)31-24(27)18(14)13-22(26)25-11-10-16-6-8-20(29-4)21(12-16)30-5/h6-9,12H,10-11,13H2,1-5H3,(H,25,26) |
InChI Key |
AVKSQWXQYBDQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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